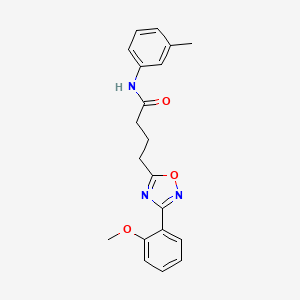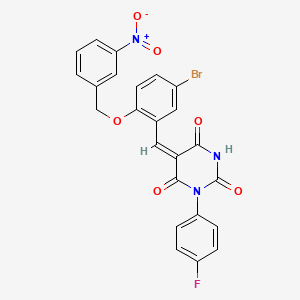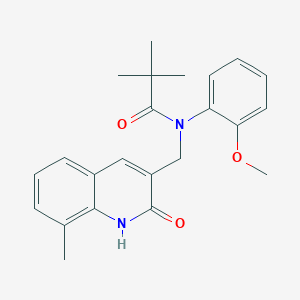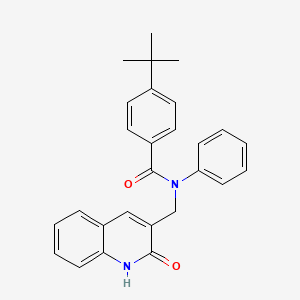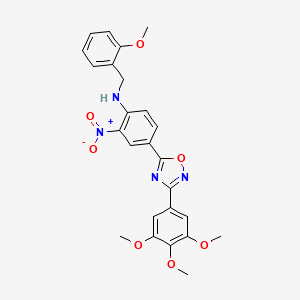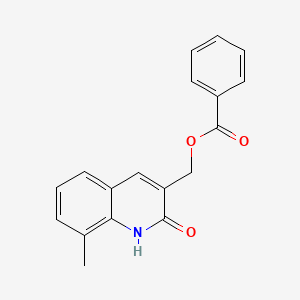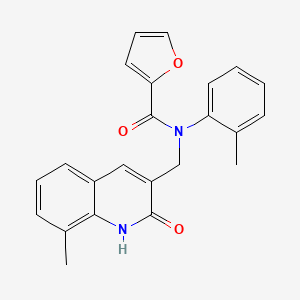
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HMQC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the binding of this compound to proteins and other biomolecules in the body. This binding may lead to changes in the structure and function of these molecules, resulting in the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound has antioxidant and anti-inflammatory properties, as well as the ability to bind to metal ions such as copper and zinc. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and cancer.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide in lab experiments is its ability to bind to proteins and penetrate cell membranes, making it a potential candidate for drug delivery systems. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide. One area of interest is the development of this compound-based drug delivery systems for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the reaction of 8-methyl-2-quinolylmethanol and 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with o-toluidine to form this compound. This synthesis method has been reported to produce high yields of this compound with good purity.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and cancer. In biochemistry, this compound has been used as a fluorescent probe to detect metal ions such as copper and zinc. In pharmacology, this compound has been studied for its potential as a drug delivery system due to its ability to bind to proteins and penetrate cell membranes.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-3-4-10-19(15)25(23(27)20-11-6-12-28-20)14-18-13-17-9-5-8-16(2)21(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZBUEDGOIFNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


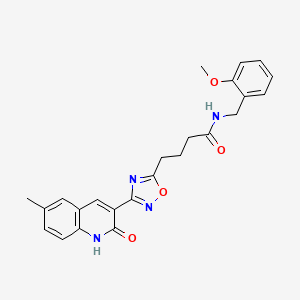
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)


